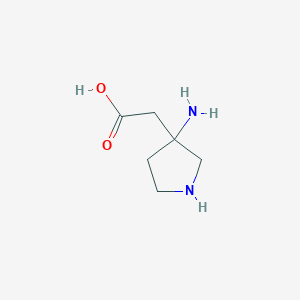
2-(3-Aminopyrrolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopyrrolidin-3-yl)acetic acid is a unique compound that belongs to the class of γ-amino acids. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetic acid moiety. The presence of the amino group on the pyrrolidine ring makes it an interesting molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with chloroacetic acid under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 3-pyrrolidinone with glycine. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(3-Aminopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including γ-peptides and other heterocyclic compounds.
Biology: The compound is studied for its potential role in gene expression modulation and as a DNA-binding molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-gene agent and in drug delivery systems.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Aminopyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as DNA and proteins. The compound’s ability to bind to DNA makes it a potential candidate for gene therapy applications. It can interfere with gene expression by binding to specific DNA sequences, thereby modulating the transcriptional activity of target genes.
Comparaison Avec Des Composés Similaires
2-(3-Aminopyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the amino group on the pyrrolidine ring.
2-(3-Aminopyrrolidin-1-yl)acetic acid: Similar structure but with the amino group at a different position.
γ-Aminobutyric acid (GABA): A well-known neurotransmitter with a similar γ-amino acid structure but different biological functions.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-(3-aminopyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H12N2O2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4,7H2,(H,9,10) |
Clé InChI |
CFNALGBLLQKHJL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



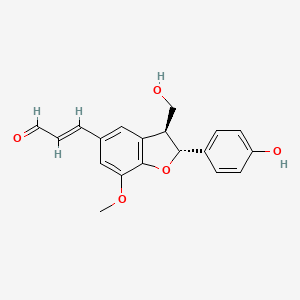
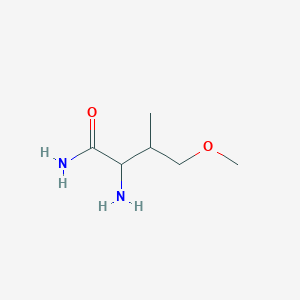


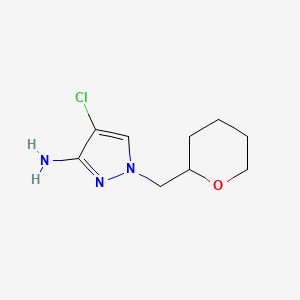
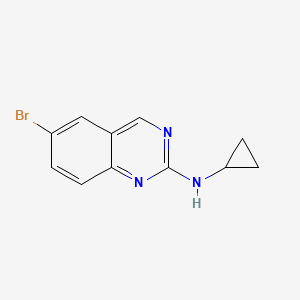
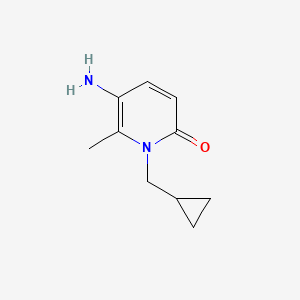
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
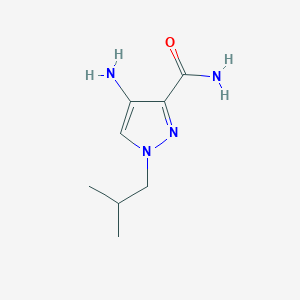
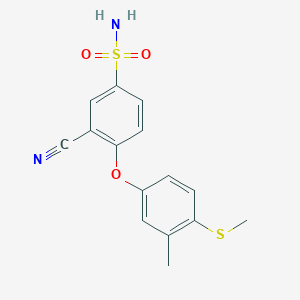
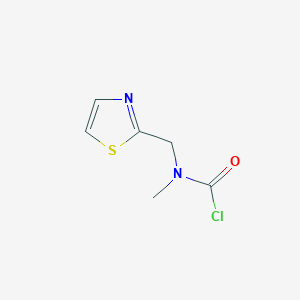
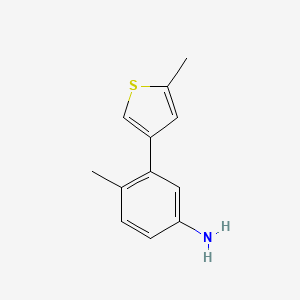
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
